3-Fluorothiophene-2-carboxylic acid
Overview
Description
3-Fluorothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 32431-84-8 . It has a molecular weight of 146.14 and its IUPAC name is 3-fluoro-2-thiophenecarboxylic acid . It is a solid substance and is usually stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of 3-Fluorothiophene-2-carboxylic acid involves a reaction with n-butyllithium in tetrahydrofuran and hexane at -78℃ for 0.5 hours, followed by a reaction with N-fluorobis(benzenesulfon)imide in tetrahydrofuran and hexane at -78 - 20℃ for 10 hours .Molecular Structure Analysis
The molecular structure of 3-Fluorothiophene-2-carboxylic acid is represented by the formula C5H3FO2S .Physical And Chemical Properties Analysis
3-Fluorothiophene-2-carboxylic acid is a solid substance . It is usually stored in a dark place, sealed in dry, at 2-8°C . .Scientific Research Applications
Synthesis Methods
- A new, efficient route for synthesizing 3-fluorothiophene, including the production of 3-fluorothiophene-2-carboxylic acid, has been developed. This method yields 3-fluorothiophene in 49% overall yield, with the fluorine atom introduced successfully into the thiophene ring. This synthesis process is significant for generating key intermediates for further chemical applications (Pomerantz & Turkman, 2008).
Fluorescence and Chemosensor Applications
- 3-Fluorothiophene derivatives have been used to develop a new fluorescence turn-on chemosensor for highly selective and sensitive detection of Al(3+) ions. This chemosensor, by leveraging the aggregation-induced-emission (AIE) effect, demonstrates potential for real-time monitoring and bioimaging of Al(3+) in living cells (Gui et al., 2015).
Polymer and Electronic Material Development
- Research has shown that backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes, which include 3-fluorothiophene derivatives, can lead to increased polymer ionization potential and enhanced charge carrier mobilities. This suggests potential applications in electronic devices and materials science (Fei et al., 2015).
Potential for Organic Electronics
- 3-Fluoro-4-hexylthiophene, a compound related to 3-fluorothiophene-2-carboxylic acid, has been explored as a building block for tuning the electronic properties of conjugated polythiophenes. This research is pivotal for the development of materials in organic electronics (Gohier et al., 2013).
Applications in Biomedical and Environmental Sciences
- Polythiophene derivatives, such as poly(2-thiophen-3-yl-malonic acid), exhibit properties suitable for potential applications in biomedical and environmental sciences, such as selective membranes for electrodialysis or wastewater treatment. These applications leverage the unique properties of fluorinated thiophene compounds (Bertran et al., 2010).
Protein Detection and Sensing
- A terthiophene carboxylic derivative, synthesized using 3-fluorothiophene-2-carboxylic acid, has been applied as a fluorescent biosensor for protein detection, demonstrating the utility of this compound in biological sensing applications (Hu et al., 2016).
Safety And Hazards
The safety information for 3-Fluorothiophene-2-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .
Relevant Papers The relevant papers for 3-Fluorothiophene-2-carboxylic acid are not explicitly mentioned in the search results .
properties
IUPAC Name |
3-fluorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHRBUAOSDHRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356034 | |
Record name | 3-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorothiophene-2-carboxylic acid | |
CAS RN |
32431-84-8 | |
Record name | 3-Fluoro-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32431-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-thiophenecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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